molecular formula C₄H₈O₂S B1663858 3-(Methylthio)propionic acid CAS No. 646-01-5

3-(Methylthio)propionic acid

Cat. No. B1663858
CAS RN: 646-01-5
M. Wt: 120.17 g/mol
InChI Key: CAOMCZAIALVUPA-UHFFFAOYSA-N
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Description

3-(Methylthio)propionic acid, also known as 3-methylthiopropionate, 4-Thiapentanoic acid, or 3-Methylsulfanylpropionic acid, is a thia fatty acid consisting of propionic acid with a methylthio substituent at the 3-position . It is an intermediate in mammalian methionine metabolism .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that this compound is an intermediate in the methionine metabolism . Methyl 3-(methylthio)propionate was used to prepare this compound to examine the methionine catabolism by Lactococci .


Molecular Structure Analysis

The molecular formula of this compound is C4H8O2S, and its molecular weight is 120.17 . The IUPAC Standard InChI is InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . .

Mechanism of Action

Target of Action

3-(Methylthio)propionic acid, a volatile organic compound (VOC), primarily targets the root knot nematode Meloidogyne incognita . This nematode is a significant pest that causes serious damage to global agricultural production annually .

Mode of Action

The compound exhibits strong nematicidal activity against Meloidogyne incognita . It has been found to have the highest direct contact nematicidal activity among several VOCs produced by the Bacillus thuringiensis Berliner strain NBIN-863 . The compound’s lethal concentration 50 (LC50) value is 6.27 μg/mL at 24 hours .

Biochemical Pathways

This compound is an intermediate in the metabolism of methionine , especially D-methionine . It is produced in amounts directly related to the concentration of methionine in the medium .

Pharmacokinetics

It is known to be an intermediate in methionine metabolism .

Result of Action

The application of this compound results in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 . It also exhibits an inhibitory effect on the egg-hatching of Meloidogyne incognita . Furthermore, the root length and plant height of the treated plants show significant increases in comparison with the control group .

Action Environment

In the rhizosphere soil environment where root knot nematodes exist, this compound can provide beneficial functions in three ways: it directly inhibits the nematodes, promotes plant growth, and triggers systemic resistance in plants . It is highly attractive to Meloidogyne incognita, suggesting that it may play a role in attracting the nematodes to areas where they can be effectively controlled .

Safety and Hazards

3-(Methylthio)propionic acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic and contains a pharmaceutically active ingredient .

properties

IUPAC Name

3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMCZAIALVUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862354
Record name 3-Methylthiopropionate
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylthiopropionic acid
Source Human Metabolome Database (HMDB)
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Boiling Point

244.00 to 247.00 °C. @ 760.00 mm Hg
Record name 3-Methylthiopropionic acid
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CAS RN

646-01-5
Record name 3-(Methylthio)propanoic acid
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Record name 3-Methylthiopropionate
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Record name 3-Methylthiopropionate
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Record name 3-(methylthio)propionic acid
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Record name 3-(METHYLTHIO)PROPIONIC ACID
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Record name 3-Methylthiopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 3-(methylthio)propionic acid against root knot nematodes?

A1: While the precise mechanism is still under investigation, research suggests that this compound exhibits both direct contact and fumigant nematicidal activity against Meloidogyne incognita. [] It demonstrates a strong attraction effect on the nematodes and effectively inhibits egg hatching. [] Further research is needed to elucidate the specific molecular targets and downstream effects responsible for its nematicidal activity.

Q2: How does the pH level of beer affect the production of this compound during aging?

A2: In beer aging, a lower pH can lead to the formation of more stable sulfitic adducts with 3-(methylthio)propionaldehyde, a precursor to this compound. [] These adducts protect the aldehyde from premature oxidation, making it available for dimethyl trisulfide formation, another compound contributing to the aged beer flavor. [] Conversely, a higher pH promotes the oxidation of 3-(methylthio)propionaldehyde to this compound. []

Q3: What role do carboxylate groups play in the oxidation of this compound derivatives by hydroxyl radicals?

A3: The presence and position of carboxylate groups in this compound derivatives significantly influence the formation of specific intermediates during their oxidation by hydroxyl radicals. [] For example, the availability of α- or β-positioned carboxylate functions affects the formation of sulfur-sulfur and sulfur-carboxylate oxygen-bonded radicals. [] These findings highlight the importance of structural features in modulating the reactivity and oxidation pathways of these compounds.

Q4: Can this compound be synthesized by microorganisms?

A4: Yes, certain fungal species, like Aspergillus flavus, can produce this compound. [] This production is enhanced when the fungus is grown in a medium supplemented with methionine, suggesting that the amino acid serves as a precursor for the compound's biosynthesis. [] This finding highlights the potential for utilizing microbial systems for the production of this compound.

Q5: How does the presence of this compound change during the fermentation process of Chinese sauce-flavor Baijiu?

A5: Research shows an increase in the concentration of this compound ethyl ester, along with other flavor compounds, during the third round of fermentation in Chinese sauce-flavor Baijiu production. [] This increase is correlated with an improved flavor profile of the Baijiu. [] The study suggests that specific bacterial and fungal communities present during fermentation contribute to the production of this and other key flavor compounds. []

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